

Desethylene Ciprofloxacin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Desethylene ciprofloxacin*

Cat. No.: *B035067*

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Abstract

Desethylene ciprofloxacin is a primary metabolite and significant degradation product of the widely used fluoroquinolone antibiotic, ciprofloxacin. Its presence in biological and environmental samples necessitates a thorough understanding of its chemical properties, biological activity, and analytical quantification. This technical guide provides an in-depth overview of **desethylene ciprofloxacin**, consolidating its physicochemical properties, outlining its metabolic formation, and detailing experimental protocols for its analysis. This document is intended to serve as a core resource for professionals in pharmaceutical research and development, environmental science, and analytical chemistry.

Introduction

Ciprofloxacin is a broad-spectrum antibiotic that is extensively used to treat a variety of bacterial infections.[1] Following administration, ciprofloxacin is partially metabolized in the liver, giving rise to several metabolites, with **desethylene ciprofloxacin** being one of the most significant.[2][3] This compound is also formed through the degradation of ciprofloxacin in wastewater via processes such as advanced oxygenation and chlorination.[4] As a major metabolite, **desethylene ciprofloxacin** exhibits antibacterial activity and is a crucial analyte in pharmacokinetic and environmental monitoring studies.[5] A comprehensive understanding of its properties is therefore essential for evaluating the overall efficacy, safety, and environmental impact of ciprofloxacin.

Chemical and Physical Properties

Desethylene ciprofloxacin is available commercially as both a free base and a hydrochloride salt. The hydrochloride form is more commonly used in research due to its improved solubility and stability.

Table 1: Physicochemical Properties of **Desethylene Ciprofloxacin** and its Hydrochloride Salt

Property	Desethylene Ciprofloxacin (Free Base)	Desethylene Ciprofloxacin Hydrochloride
CAS Number	103222-12-4	528851-31-2
Molecular Formula	C ₁₅ H ₁₆ FN ₃ O ₃	C ₁₅ H ₁₆ FN ₃ O ₃ • HCl
Molecular Weight	305.31 g/mol	341.77 g/mol [6]
Appearance	-	White to pale green solid[7]
Melting Point	-	>240°C (decomposes)[7]
Boiling Point	550.2°C (Predicted)	-
Solubility	-	Slightly soluble in DMSO, Methanol, and Water[7]
UV Maximum (λ _{max})	-	278 nm[4]
Storage Temperature	-	-20°C[7]

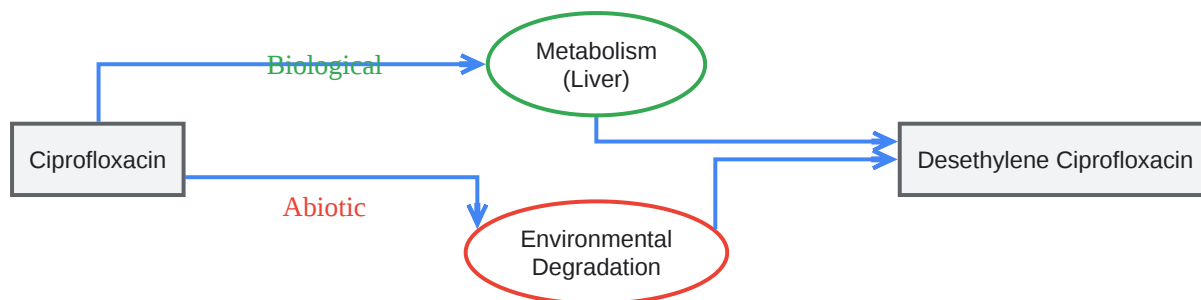
Biological Activity and Metabolism

Mechanism of Action

As a fluoroquinolone derivative, **desethylene ciprofloxacin** is understood to exert its antibacterial effect through the same mechanism as its parent compound, ciprofloxacin. This involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. [1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, **desethylene ciprofloxacin** disrupts essential cellular processes, leading to bacterial cell death.

Metabolic Pathway

Desethylene ciprofloxacin is a product of the metabolism of ciprofloxacin, primarily through modifications of the piperazinyl group.[3] The formation of this metabolite is a key aspect of the pharmacokinetic profile of ciprofloxacin.



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Caption: Formation of **Desethylene Ciprofloxacin**.

Pharmacokinetics

Studies in critically ill patients have shown that the metabolic ratio of **desethylene ciprofloxacin** to ciprofloxacin can be influenced by factors such as age and creatinine clearance.[7][8] The transformation to **desethylene ciprofloxacin** has been observed to decrease with age and increase with creatinine clearance.[8]

Experimental Protocols

Synthesis

While detailed, step-by-step synthesis protocols are proprietary to chemical suppliers, the synthesis of **desethylene ciprofloxacin** hydrochloride can be achieved from 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[6] The general approach involves the nucleophilic substitution of the chlorine atom with N-(tert-butoxycarbonyl)ethylenediamine, followed by the deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt.

Analytical Methodologies

The quantification of **desethylene ciprofloxacin** in various matrices is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. The following is a general protocol that can be adapted for the analysis of **desethylene ciprofloxacin**.

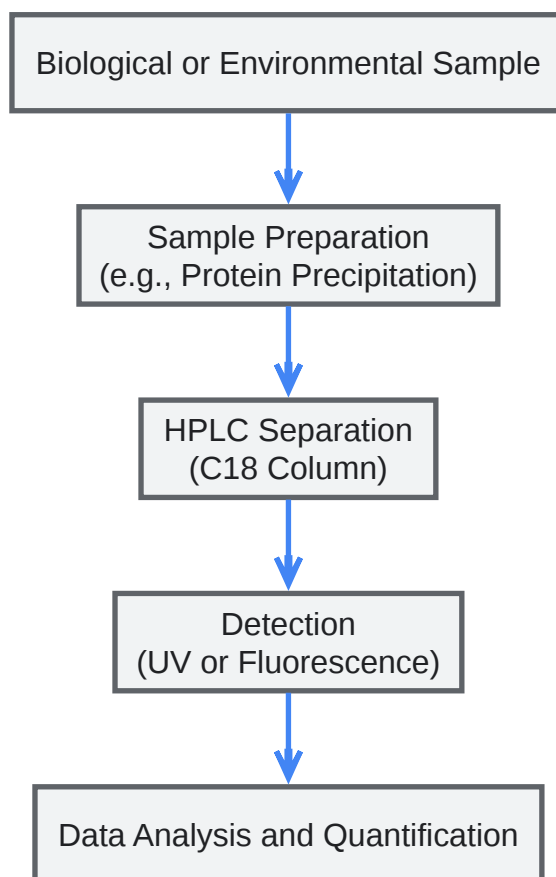
Table 2: HPLC Method for the Analysis of **Desethylene Ciprofloxacin**

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A mixture of an acidic aqueous buffer (e.g., 0.025 M phosphoric acid, pH 3.0) and acetonitrile. The ratio may need to be optimized (e.g., 60:40 or 77:23 v/v).[9][10]
Flow Rate	0.7 - 1.0 mL/min[9][10]
Detection	UV at 278 nm[9] or Fluorescence (Excitation: 278 nm, Emission: 455 nm)[11]
Injection Volume	10 - 20 µL
Column Temperature	35 - 40°C[11]
Internal Standard	Gatifloxacin or another suitable fluoroquinolone[9]

Sample Preparation (from Plasma):

- To 0.5 mL of plasma, add a known concentration of the internal standard.
- Precipitate proteins by adding an equal volume of acetonitrile.
- Vortex the mixture and centrifuge at high speed (e.g., 4000 rpm) for 30 minutes.[9]
- Filter the supernatant through a 0.22 µm filter.

- Inject the clear filtrate into the HPLC system.



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Caption: General workflow for the analysis of **Desethylene Ciprofloxacin**.

Conclusion

Desethylene ciprofloxacin is a compound of significant interest in the fields of pharmacology, toxicology, and environmental science. Its role as a major metabolite of ciprofloxacin and its inherent antibacterial activity underscore the importance of its accurate identification and quantification. The data and protocols presented in this guide offer a foundational resource for researchers and professionals, enabling further investigation into the clinical and environmental relevance of this compound. As analytical techniques continue to advance, a more detailed understanding of the complete lifecycle of ciprofloxacin and its metabolites will undoubtedly emerge.

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